3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core substituted with chloro and fluoro groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination and fluorinating agents like Selectfluor for fluorination.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-1-(4-chlorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H13ClF2N2O2S |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(9-10-18(17)26)28-22(29)21-20(16-3-1-2-4-19(16)31-21)27(23(28)30)12-13-5-7-14(25)8-6-13/h1-11H,12H2 |
InChI Key |
UVLMUJIJOBHCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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